molecular formula C10H11N3O2 B14148743 2-(Benzotriazol-1-yl)-2-methylpropanoic acid CAS No. 4233-61-8

2-(Benzotriazol-1-yl)-2-methylpropanoic acid

Katalognummer: B14148743
CAS-Nummer: 4233-61-8
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: OAWLFIWEMWMZKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzotriazol-1-yl)-2-methylpropanoic acid is a compound that features a benzotriazole moiety attached to a methylpropanoic acid backbone. Benzotriazole derivatives are known for their versatility and have been extensively studied for their applications in various fields, including medicinal chemistry, material science, and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzotriazol-1-yl)-2-methylpropanoic acid typically involves the reaction of benzotriazole with a suitable precursor, such as 2-bromo-2-methylpropanoic acid. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Benzotriazol-1-yl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as a leaving group.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .

Wissenschaftliche Forschungsanwendungen

2-(Benzotriazol-1-yl)-2-methylpropanoic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(benzotriazol-1-yl)-2-methylpropanoic acid involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions enable the compound to bind with enzymes and receptors, thereby exerting its biological effects. The benzotriazole moiety plays a crucial role in stabilizing the compound and facilitating its interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(Benzotriazol-1-yl)-2-methylpropanoic acid is unique due to its specific combination of a benzotriazole moiety with a methylpropanoic acid backbone. This unique structure imparts distinct physicochemical properties, making it a valuable compound in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

4233-61-8

Molekularformel

C10H11N3O2

Molekulargewicht

205.21 g/mol

IUPAC-Name

2-(benzotriazol-1-yl)-2-methylpropanoic acid

InChI

InChI=1S/C10H11N3O2/c1-10(2,9(14)15)13-8-6-4-3-5-7(8)11-12-13/h3-6H,1-2H3,(H,14,15)

InChI-Schlüssel

OAWLFIWEMWMZKA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)O)N1C2=CC=CC=C2N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.